molecular formula C10H11N3O2 B2884518 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester CAS No. 294174-58-6

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester

Cat. No.: B2884518
CAS No.: 294174-58-6
M. Wt: 205.217
InChI Key: IHGIPRHPKWXINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a chemical compound with the molecular formula C10H11N3O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 1H-Benzimidazole-2-carbaldehyde
  • 2-Aminobenzimidazole
  • 6-Bromo-1H-benzimidazole
  • 5,6-Dimethylbenzimidazole

Uniqueness

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and amino groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 6-amino-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 294174-58-6
  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit notable antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in tumor growth, such as topoisomerases and kinases.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, which is critical for eliminating malignant cells.

A study demonstrated that certain benzimidazole derivatives could significantly reduce tumor size in xenograft models, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

1H-Benzimidazole-2-carboxylic acid derivatives have demonstrated anti-inflammatory properties by:

  • Inhibiting Pro-inflammatory Cytokines : They can suppress the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Blocking Enzyme Activity : Compounds have been identified that inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

In a comparative study, benzimidazole derivatives showed superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin.
  • Fungal Activity : Certain derivatives exhibited antifungal properties with MIC values lower than those of ketoconazole against multiple fungal strains .

The biological activity of 1H-benzimidazole compounds is attributed to their ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compounds often act as enzyme inhibitors, modulating pathways critical for cell survival and proliferation.
  • Receptor Modulation : They can bind to various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Case Studies

StudyFindings
Noolvi et al. (2014)Synthesized a library of benzimidazole derivatives showing significant antimicrobial activity against S. aureus and E. coli.
Luo et al. (2015)Developed benzimidazole-based compounds that inhibited PqsR in Pseudomonas aeruginosa infections.
Recent Review (2023)Compiled data on the diverse therapeutic applications of benzimidazole derivatives, emphasizing their role in treating infections and inflammatory diseases .

Properties

IUPAC Name

ethyl 6-amino-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGIPRHPKWXINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.9 g (8.1 mmol) of ethyl 6-nitro-1H-benzimidazole-2-carboxylate in 30 ml of ethanol was hydrogenated in the presence of 190 mg of palladium (10% on activated carbon) at RT and standard pressure for 3 h. The reaction mixture was then filtered through kieselguhr and the residue was washed with ethanol. The combined filtrates were concentrated under reduced pressure. The residue was dried under reduced pressure and then purified by flash chromatography (silica gel 50, mobile phase: dichloromethane/methanol 3-5%). Yield: 640 mg (39% of theory)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
190 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.